Pyridoxatin

Vue d'ensemble

Description

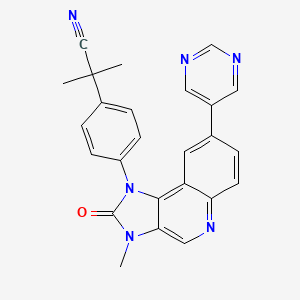

Pyridoxatin is a member of the class of dihydroxypyridines that is 1,4-dihydroxypyridin-2-one carrying an additional 6-ethenyl-2,4-dimethylcyclohexyl substituent at position 3 . It is a MMP-2 (Gelatinase A) inhibitor with antibiotic and anticancer properties . It also acts as a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .

Synthesis Analysis

The total synthesis of Pyridoxatin has been reported in the literature . A unique route to the structural diversity of pyridone alkaloids is described based on the concept of a common synthetic strategy by using a highly selective and novel carbocyclization reaction .

Molecular Structure Analysis

Pyridoxatin has a molecular formula of C15H21NO3 . It contains a pyridone, a dihydroxypyridine, and an olefinic compound . The InChIKey of Pyridoxatin is OQJADHLOEAOIGC-NOHGZBONSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving Pyridoxatin are not detailed in the search results, it’s worth noting that Pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyze a diverse range of chemical transformations . These transformations include transamination, decarboxylation, racemization, epimerization, [3+2] annulation, β/γ elimination or replacement, aldol addition, Claisen condensation, and O2-dependent oxidation reactions .

Physical And Chemical Properties Analysis

Pyridoxatin has a molecular weight of 263.33 g/mol . The Canonical SMILES of Pyridoxatin is CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C .

Applications De Recherche Scientifique

Antioxidant Activity

Pyridoxatin has been found to have significant antioxidant activity . It can mitigate stress caused by iron overload (IO) both in buffered medium and in cells . This antioxidant activity makes it a potential candidate for therapeutic applications where oxidative stress plays a role.

Iron Chelation Therapy

Pyridoxatin has been investigated for its performance as an iron chelator . Iron overload diseases, which can be the result of a hereditary dysfunction in one of the mechanisms of iron regulation and utilization, or of the treatment of a condition unrelated to iron metabolism, are usually treated by chelation therapy . Pyridoxatin, being a powerful iron scavenger, could be an interesting alternative to Desferrioxamine (DFO), the current standard for IO treatment .

Cell Permeability

Unlike Desferrioxamine, Pyridoxatin has the advantage of being cell permeable . This means it can enter cells more easily, which could potentially make it more effective in certain therapeutic applications.

Potential Oral Activity

Due to its cell permeability, Pyridoxatin is potentially orally active . This would be a significant advantage in therapeutic applications, as it would allow for easier administration of the drug.

Antibiotic Activity

Pyridoxatin has been found to have antibiotic activities against certain microorganisms . For example, it showed activity against Staphylococcus epidermidis .

Marine Fungal Metabolite

Pyridoxatin is a metabolite produced by the marine fungus, Trichoderma sp. strain MF106 . This suggests potential applications in the study of marine fungi and their metabolites.

Mécanisme D'action

Target of Action

Pyridoxatin primarily targets the Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Pyridoxatin interacts with its target, MMP-2, by inhibiting its activity . This interaction results in the mitigation of the breakdown of the extracellular matrix, thereby potentially influencing processes such as tissue remodeling and disease progression .

Biochemical Pathways

Pyridoxatin is involved in several biochemical pathways. It is a precursor to pyridoxal, which functions in the metabolism of proteins, carbohydrates, and fats . Pyridoxal also aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA (within the central nervous system) and heme . Furthermore, it has been suggested that Pyridoxatin might take part in multiple pathways, especially in the ribosome and in the biosynthesis of some substances .

Pharmacokinetics

It is known that pyridoxatin is a free radical scavenger , suggesting that it may have antioxidant properties that could influence its pharmacokinetic profile.

Result of Action

The molecular and cellular effects of Pyridoxatin’s action are primarily related to its antioxidant activity and its inhibition of MMP-2 . By scavenging free radicals, Pyridoxatin can potentially mitigate oxidative stress at the cellular level . Its inhibition of MMP-2 can influence cellular processes related to the extracellular matrix .

Action Environment

It is known that pyridoxatin is a fungal hydroxamate , suggesting that its production and activity may be influenced by the fungal environment

Orientations Futures

Chemical modifications of Pyridoxatin and its derivatives have been explored for various disease areas . The importance of Pyridoxatin in the management of several diseases has been recognized, and it’s expected to be a focus of future research . Another interesting direction is the bioconversion of Pyridoxine to Pyridoxamine, which may have industrial applications .

Propriétés

IUPAC Name |

3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJADHLOEAOIGC-NOHGZBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]([C@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159458 | |

| Record name | Pyridoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxatin | |

CAS RN |

135529-30-5 | |

| Record name | Pyridoxatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(Diethylamino)propyl)-2-(5,9-dimethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetamide](/img/structure/B1193381.png)